molecular formula C20H26O3 B1496010 [(4R,7aS)-7a-methyl-1-[(2R)-1-oxopropan-2-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate

[(4R,7aS)-7a-methyl-1-[(2R)-1-oxopropan-2-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate

Cat. No.: B1496010
M. Wt: 314.4 g/mol
InChI Key: DCXYXPCMRLYABB-MDCQNWDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4R,7aS)-7a-methyl-1-[(2R)-1-oxopropan-2-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate is a complex organic compound with a unique structure It is characterized by the presence of a benzoic acid moiety esterified with a substituted octahydro-indenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid 7R-methyl-1-(1S-methyl-2-oxo-ethyl)-octahydro-inden-4S-yl ester typically involves the esterification of benzoic acid with the corresponding alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for purification and isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(4R,7aS)-7a-methyl-1-[(2R)-1-oxopropan-2-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

[(4R,7aS)-7a-methyl-1-[(2R)-1-oxopropan-2-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which benzoic acid 7R-methyl-1-(1S-methyl-2-oxo-ethyl)-octahydro-inden-4S-yl ester exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4R,7aS)-7a-methyl-1-[(2R)-1-oxopropan-2-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

[(4R,7aS)-7a-methyl-1-[(2R)-1-oxopropan-2-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate

InChI

InChI=1S/C20H26O3/c1-14(13-21)16-10-11-17-18(9-6-12-20(16,17)2)23-19(22)15-7-4-3-5-8-15/h3-5,7-8,13-14,16-18H,6,9-12H2,1-2H3/t14-,16?,17?,18+,20-/m0/s1

InChI Key

DCXYXPCMRLYABB-MDCQNWDHSA-N

Isomeric SMILES

C[C@@H](C=O)C1CCC2[C@]1(CCC[C@H]2OC(=O)C3=CC=CC=C3)C

Canonical SMILES

CC(C=O)C1CCC2C1(CCCC2OC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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